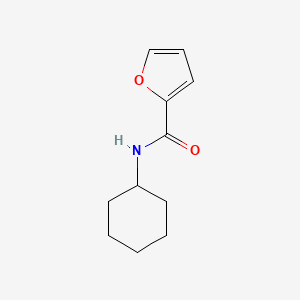

N-cyclohexylfuran-2-carboxamide

Description

Research Significance and Contextualization of N-cyclohexylfuran-2-carboxamide

This compound, a member of the furan (B31954) carboxamide class of compounds, holds a notable position in the landscape of medicinal chemistry and drug discovery. Its structural framework, featuring a furan ring connected to a cyclohexyl group via an amide linkage, serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The significance of this compound is underscored by its use as a key starting material in the preparation of agents targeting a range of health conditions.

Notably, this compound has been identified as a crucial intermediate in the synthesis of furansulfonic acid derivatives. These derivatives have been investigated for their potential in preventing and treating neurodegenerative conditions, including Alzheimer's disease. ontosight.ai Furthermore, patent literature reveals the role of N-cyclohexyl-furan-2-carboxamide compounds in the preparation of the anti-schizophrenia drug candidate, SIPI6398. utripoli.edu.ly The utilization of this compound in these synthetic pathways highlights its importance in constructing molecules with specific biological activities. The broader class of furan derivatives is known to exhibit a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties, which provides a rich context for the ongoing interest in this compound and its derivatives. utripoli.edu.lywisdomlib.org

Overview of Scholarly Investigations on this compound

Scholarly work on this compound has primarily concentrated on its synthesis and its application as a building block for more elaborate molecular architectures. Detailed synthetic procedures have been documented, providing insights into the efficient preparation of this compound.

One notable investigation into its synthesis is described in a doctoral thesis, which outlines a general procedure for its preparation from furan-2-carboxamide and iodocyclohexane. This research provides specific reaction conditions and reports high yields, demonstrating a practical and accessible route to the compound. researchgate.net

The table below summarizes the key physical and chemical properties of this compound and a related derivative, providing a snapshot of their molecular characteristics.

| Property | This compound | 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-cyclohexylfuran-2-carboxamide |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₉H₂₂ClNO₄S |

| Molecular Weight | 193.24 g/mol | 395.91 g/mol |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 7 |

| Rotatable Bond Count | 1 | 7 |

| Topological Polar Surface Area | 46.6 Ų | 60.2 Ų |

This data is compiled from publicly available chemical databases.

While direct and extensive research into the specific biological activities of this compound itself is limited in publicly accessible literature, its established role as a precursor in the synthesis of pharmacologically active molecules firmly cements its importance in the field of chemical research. The investigations into its synthesis and its incorporation into more complex structures are a testament to its value as a key molecular component in the ongoing quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKRDBKFXUILGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324363 | |

| Record name | N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-47-9 | |

| Record name | N-Cyclohexyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexylfuran 2 Carboxamide and Its Analogues

Classical and Conventional Synthetic Routes to N-cyclohexylfuran-2-carboxamide

The foundational methods for the synthesis of this compound are rooted in traditional amidation techniques that have been the cornerstone of organic chemistry for over a century. These routes typically involve the reaction of a furan-2-carboxylic acid derivative with cyclohexylamine (B46788).

Historical Development of this compound Synthesis

The history of this compound synthesis is intrinsically linked to the discovery and derivatization of furan (B31954) and its carboxylic acid. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org However, it was not until the mid-20th century that the synthesis of various furoic amides, including those with substituted amine groups, was systematically explored. A 1951 patent, for instance, detailed the preparation of a variety of furoic amides by reacting a 2-furoic acid halide with an appropriate amine in a basic solution, a method that laid the groundwork for the synthesis of compounds like this compound. google.com

The most common and historically significant method for preparing this compound involves the acylation of cyclohexylamine with a reactive derivative of furan-2-carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with the amine. The use of coupling reagents to facilitate the direct reaction between the carboxylic acid and the amine also became a standard practice, offering a milder and more versatile approach.

Optimization of Reaction Conditions for this compound Production

The production of this compound can be optimized by carefully controlling various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and the nature of the coupling agent.

While specific optimization data for this compound is not extensively documented in publicly available literature, a representative optimization table can be constructed based on general principles of amide synthesis and studies on related compounds. The following table illustrates a hypothetical optimization study for the synthesis of this compound from furan-2-carboxylic acid and cyclohexylamine using a coupling agent.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | Dichloromethane | 25 | 12 | 75 |

| 2 | EDCI | Dichloromethane | 25 | 12 | 82 |

| 3 | HATU | Dimethylformamide | 25 | 8 | 90 |

| 4 | T3P | Ethyl Acetate | 50 | 6 | 88 |

| 5 | CDI | Tetrahydrofuran | 25 | 10 | 85 |

| 6 | HATU | Dimethylformamide | 0-25 | 8 | 92 |

This table is a representative example based on general knowledge of amide synthesis and is not based on a specific cited study for this exact compound.

The choice of coupling agent significantly impacts the reaction's efficiency. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields in shorter reaction times compared to carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The solvent also plays a crucial role, with polar aprotic solvents like DMF (Dimethylformamide) often being superior for these types of reactions. Temperature control is also vital; starting the reaction at a lower temperature and gradually warming to room temperature can help to minimize side reactions.

Modern and Catalytic Approaches in this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards the development of more sophisticated and efficient catalytic methods. These modern approaches offer advantages such as higher atom economy, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Synthesis of this compound

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-N bonds in amide synthesis. While direct palladium-catalyzed amidation of furan-2-carboxylic acid with cyclohexylamine is not a standard method, related palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of analogues. For instance, the Buchwald-Hartwig amination could be applied to couple a halogenated furan derivative with cyclohexylamine.

More relevant to the direct synthesis of amides, palladium catalysts have been used in the aminocarbonylation of aryl halides, where carbon monoxide is introduced to form an amide in a single step. A hypothetical palladium-catalyzed synthesis of this compound could involve the coupling of 2-halofuran with cyclohexylamine and carbon monoxide.

Organocatalytic Strategies for this compound Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and metal-free alternative to traditional catalysis. In the context of amide bond formation, various organocatalysts have been developed to promote the direct amidation of carboxylic acids and amines.

Boric acid and its derivatives have been shown to be effective catalysts for the amidation of carboxylic acids. researchgate.net These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This method is attractive due to the low toxicity and cost of the catalyst. Other organocatalytic systems, such as those based on phosphonium (B103445) salts or activated ureas, have also been developed for amide synthesis and could be applied to the production of this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound, several green strategies can be implemented to reduce the environmental impact.

One key aspect of green chemistry is the use of renewable starting materials. Furan-2-carboxylic acid can be derived from furfural, which is produced from biomass, making it a renewable feedstock. magtech.com.cnacs.orgfrontiersin.org

The choice of solvent is another critical factor. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, is highly desirable. For example, the direct amidation of carboxylic acids has been successfully carried out in water using specific catalysts. acs.org Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), can also significantly reduce waste and energy consumption. researchgate.net

The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. The transition metal-catalyzed and organocatalytic methods discussed in the previous sections are inherently greener than classical methods that use stoichiometric coupling reagents, which generate significant amounts of by-products. The development of recyclable catalysts further enhances the sustainability of these processes.

Solvent-Free and Aqueous Media Approaches for this compound

In recent years, there has been a significant push towards developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. For the synthesis of this compound, this has led to the exploration of solvent-free and aqueous reaction conditions.

One promising solvent-free approach involves the direct heating of a mixture of furan-2-carboxylic acid and cyclohexylamine. researchgate.netsemanticscholar.org This method, often catalyzed by a Lewis acid such as boric acid, can proceed with high efficiency and minimal waste generation. researchgate.netsemanticscholar.org The reaction typically involves the trituration of the reactants followed by heating, leading to the formation of the amide bond. researchgate.netsemanticscholar.org Microwave-assisted synthesis under solvent-free conditions has also emerged as a rapid and efficient alternative, often leading to higher yields in shorter reaction times. mdpi.comresearchgate.net

Aqueous-based syntheses of amides, while challenging due to the potential for hydrolysis, are highly desirable from an environmental perspective. The use of surfactants to create micelles in water can provide a suitable microenvironment for the amide bond formation between furan-2-carboxylic acid and cyclohexylamine. This approach, often utilizing water-soluble coupling agents, allows the reaction to proceed in an aqueous medium, which is easily recyclable. organic-chemistry.org Enzymatic methods, employing lipases in aqueous or biphasic systems, also present a green alternative for the synthesis of this compound, offering high selectivity and mild reaction conditions. nih.gov

| Method | Catalyst/Reagent | Medium | Advantages |

| Direct Heating | Boric Acid | Solvent-Free | Simple, efficient, minimal waste. researchgate.netsemanticscholar.org |

| Microwave Irradiation | Ceric Ammonium Nitrate (CAN) | Solvent-Free | Rapid, high yields. mdpi.com |

| Micellar Catalysis | Uronium salts (e.g., COMU) | Aqueous | Environmentally responsible, recyclable medium. organic-chemistry.org |

| Enzymatic Synthesis | Lipase (B570770) (e.g., Candida antarctica lipase B) | Aqueous/Biphasic | Mild conditions, high selectivity. nih.gov |

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net The synthesis of this compound can be evaluated based on this principle.

The traditional synthesis of amides often involves the use of coupling reagents, which can lead to poor atom economy due to the generation of stoichiometric byproducts. researchgate.net For instance, the use of carbodiimide (B86325) coupling agents like DCC (dicyclohexylcarbodiimide) results in the formation of dicyclohexylurea as a byproduct, which has a high molecular weight and is often difficult to remove.

In contrast, catalytic methods that promote the direct condensation of furan-2-carboxylic acid and cyclohexylamine with the elimination of only a molecule of water exhibit 100% theoretical atom economy. rsc.orgnih.gov These methods, often requiring high temperatures or specialized catalysts, represent the ideal in terms of efficiency. acs.org

Calculation of Atom Economy for a Catalytic Amidation:

Reactants: Furan-2-carboxylic acid (C₅H₄O₃, MW: 112.08 g/mol ) + Cyclohexylamine (C₆H₁₃N, MW: 99.17 g/mol )

Product: this compound (C₁₁H₁₅NO₂, MW: 193.24 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

% Atom Economy = (MW of Product / (MW of Reactant 1 + MW of Reactant 2)) * 100

% Atom Economy = (193.24 / (112.08 + 99.17)) * 100 = 91.4%

This calculation demonstrates the high atom economy achievable with direct amidation methods.

Derivatization Strategies and Analogue Synthesis of this compound

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Derivatization can be targeted at three main positions: the furan ring, the cyclohexyl moiety, and the amide bond itself.

Functionalization at the Furan Ring of this compound

The furan ring is a versatile platform for introducing a variety of functional groups. The C5 position of the furan ring in furan-2-carboxamides is particularly susceptible to electrophilic substitution. For instance, bromination at the C5 position can be readily achieved to yield 5-bromo-N-cyclohexylfuran-2-carboxamide, which can then serve as a handle for further modifications via cross-coupling reactions. benthamdirect.com

Other functionalization strategies include Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be used in a wide range of subsequent transformations. Nitration and acylation reactions can also be employed to introduce nitro and acyl groups, respectively, further expanding the chemical diversity of the analogues.

| Reaction | Reagent | Position of Functionalization | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | C5 | Formyl (-CHO) |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | C5 | Nitro (-NO₂) |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C5 | Acyl (-COR) |

Modifications of the Cyclohexyl Moiety in this compound

The cyclohexyl group offers opportunities for stereochemical and positional modifications. The synthesis of substituted cyclohexylamines as precursors allows for the introduction of various functional groups on the cyclohexyl ring. researchgate.netchemicalbook.com For example, using 4-substituted cyclohexanones as starting materials, one can synthesize cis/trans isomers of 4-substituted cyclohexylamines, which can then be coupled with furan-2-carboxylic acid. researchgate.net This allows for the exploration of the impact of substituent position and stereochemistry on the properties of the final molecule.

Furthermore, dehydrogenative aromatization of the cyclohexyl ring could lead to the corresponding N-phenylfuran-2-carboxamide derivatives, a strategy that has been explored for similar systems. acs.org

Amide Bond Modifications and Isosteres of this compound

The amide bond is a key structural feature, but it can be susceptible to enzymatic degradation. Replacing the amide bond with a bioisostere can improve metabolic stability and modulate the physicochemical properties of the molecule. nih.govrsc.orgnih.gov

Common amide bond isosteres that could be incorporated into the this compound scaffold include:

1,2,3-Triazoles: These can be synthesized via a "click chemistry" approach, by reacting a furan-2-yl azide (B81097) with a cyclohexyl alkyne, or vice-versa. nih.gov

Oxadiazoles: These five-membered heterocyclic rings can also serve as effective amide bond mimics. nih.gov

Thioamides: The replacement of the carbonyl oxygen with a sulfur atom to form a thioamide can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

The synthesis of these isosteres would require a different synthetic approach, moving away from the direct coupling of a carboxylic acid and an amine.

| Amide Isostere | Key Synthetic Strategy | Potential Advantage |

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") | Increased metabolic stability, altered polarity. nih.gov |

| Oxadiazole | Cyclization of acylhydrazones or similar precursors | Modified hydrogen bonding pattern. nih.gov |

| Thioamide | Thionation of the corresponding amide (e.g., using Lawesson's reagent) | Altered electronic properties and hydrogen bonding. |

Advanced Spectroscopic and Structural Elucidation of N Cyclohexylfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-cyclohexylfuran-2-carboxamide

NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules, and this compound is no exception. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a wealth of information regarding the molecule's atomic arrangement and behavior in solution can be obtained.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Detailed Structural Assignments of this compound

High-resolution 1D NMR spectroscopy provides the foundational data for assigning the specific chemical environments of the hydrogen, carbon, and nitrogen atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. For this compound, distinct signals are expected for the furan (B31954) ring protons, the cyclohexyl ring protons, and the amide proton. The furan protons typically appear in the aromatic region, while the cyclohexyl protons resonate in the aliphatic region. The amide proton's chemical shift can be variable and is often observed as a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.orglibretexts.org The carbonyl carbon of the amide group is characteristically found at a low field (downfield) position. libretexts.orgoregonstate.edu The carbons of the furan ring appear in the aromatic region, while the cyclohexyl carbons are observed in the aliphatic region. libretexts.orgoregonstate.edu

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atom in the amide linkage. researchgate.net Advances in techniques like inverse-detected 2D experiments (e.g., ¹H-¹⁵N HSQC) have made ¹⁵N NMR more accessible, providing valuable information about the amide bond's nature and potential for hydrogen bonding. researchgate.netresearchgate.net The chemical shift of the nitrogen atom is sensitive to its hybridization and the substituents attached to it. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-3 | 6.5 - 7.0 | 110 - 115 |

| Furan H-4 | 6.4 - 6.8 | 112 - 118 |

| Furan H-5 | 7.4 - 7.8 | 143 - 148 |

| Amide N-H | 7.5 - 8.5 (broad) | - |

| Cyclohexyl C-H (α to N) | 3.7 - 4.1 | 48 - 53 |

| Cyclohexyl C-H (other) | 1.0 - 2.0 | 24 - 35 |

| Carbonyl C=O | - | 158 - 165 |

| Furan C-2 (ipso) | - | 147 - 152 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis of this compound

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and establishing through-bond and through-space correlations. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between adjacent protons on the furan ring and within the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com It is crucial for assigning the carbon signals based on their attached protons. For instance, the furan proton signals would show cross-peaks with their corresponding furan carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range (2-3 bond) correlations between protons and carbons. emerypharma.com HMBC is vital for connecting different fragments of the molecule. For example, it would show correlations between the amide proton and the carbonyl carbon, as well as the furan ring protons and the carbonyl carbon, confirming the carboxamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of their bonding. harvard.edu NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule, such as the relative orientation of the furan and cyclohexyl rings. nih.gov

Dynamic NMR Studies of Conformational Preferences in this compound

The amide bond in this compound can exhibit restricted rotation, leading to the existence of different conformers (rotamers) in solution. mdpi.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. mdpi.comcopernicus.org

At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, resulting in separate signals for each conformer. copernicus.org As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. mdpi.com By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier to rotation and the relative populations of the conformers. mdpi.comcopernicus.org This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Solid-State NMR for Polymorphic Forms and Crystal Packing of this compound

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers a powerful tool for characterizing its structure in the solid phase. nih.gov This is particularly important for identifying and characterizing different polymorphic forms, which are different crystalline structures of the same compound.

Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), can reveal subtle differences in the chemical shifts of carbon atoms due to variations in crystal packing and intermolecular interactions in different polymorphs. nih.gov Two-dimensional ssNMR experiments can further elucidate the spatial relationships between atoms in the solid state. nih.gov This information is crucial in fields like pharmaceuticals and materials science, where the physical properties of a solid can be highly dependent on its crystalline form.

Vibrational Spectroscopy (FT-IR, Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies and Functional Group Analysis of this compound

The FT-IR and Raman spectra of this compound exhibit a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the range of 1510-1570 cm⁻¹.

Furan Ring: The furan ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. C-O-C stretching vibrations are also expected.

Cyclohexyl Group: The C-H stretching vibrations of the cyclohexyl group's CH₂ and CH groups are typically observed in the 2850-2960 cm⁻¹ range. C-H bending vibrations appear at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

| Furan | C-H stretch | > 3000 |

| Furan | C=C stretch | 1500 - 1600 |

| Cyclohexyl | C-H stretch | 2850 - 2960 |

By analyzing the positions, intensities, and shapes of these vibrational bands, a detailed picture of the functional groups present in this compound can be constructed, complementing the data obtained from NMR spectroscopy. rsc.org

Conformational Analysis and Hydrogen Bonding in this compound via Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for investigating the molecular structure of this compound, with a focus on its conformational isomers and the nature of its hydrogen bonding. The vibrational spectrum is dominated by the characteristic absorptions of its constituent functional groups: the furan ring, the amide linkage, and the cyclohexyl group.

The amide group exhibits several key absorption bands. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution where intermolecular hydrogen bonding is minimized, a sharp absorption band is expected in the range of 3400-3500 cm⁻¹. However, in the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds of the N-H···O=C type. This interaction causes the N-H bond to weaken and lengthen, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3300–3500 cm⁻¹) and a significant broadening of the peak. libretexts.orguobabylon.edu.iq The presence of a broad N-H band is a strong indicator of intermolecular association. libretexts.org

The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum. For secondary amides, this band typically appears between 1630 and 1680 cm⁻¹. The conjugation of the carbonyl group with the furan ring is expected to lower this frequency to the 1650–1700 cm⁻¹ range. pressbooks.pub Furthermore, participation in hydrogen bonding, where the carbonyl oxygen acts as the hydrogen bond acceptor, also shifts the Amide I band to a lower frequency. uobabylon.edu.iq

Other significant vibrations include the N-H bending (Amide II band) around 1550 cm⁻¹, C-N stretching (Amide III band) near 1300 cm⁻¹, and various C-H stretching and bending modes. The furan ring contributes characteristic =C-H stretching vibrations above 3100 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region. The cyclohexyl group is identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2850-2930 cm⁻¹) and its CH₂ scissoring and rocking deformations in the fingerprint region (below 1500 cm⁻¹). pressbooks.pub

By analyzing the shifts and shapes of these key bands, especially the N-H and C=O stretching bands under different conditions (e.g., solid vs. solution, varying concentrations), the extent and nature of hydrogen bonding can be determined. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by predicting the vibrational frequencies for different possible conformers (e.g., cis and trans isomers with respect to the furan-carbonyl bond), helping to elucidate the most stable conformation in the gas phase or in solution. researchgate.net

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |

| ~3350 (broad) | N-H (amide) | Stretching | Medium-Strong | Broadening and lower frequency indicates hydrogen bonding. |

| ~3120 | =C-H (furan) | Stretching | Weak-Medium | Characteristic of aromatic/heteroaromatic C-H bonds. |

| 2930, 2855 | -C-H (cyclohexyl) | Asymmetric & Symmetric Stretching | Strong | Indicates sp³ C-H bonds. |

| ~1660 | C=O (amide) | Amide I Stretch | Very Strong | Position influenced by conjugation with furan and H-bonding. |

| ~1570 | C=C (furan) | Ring Stretching | Medium | |

| ~1550 | N-H (amide) | Amide II Bend | Medium-Strong | Coupled with C-N stretch. |

| ~1450 | -CH₂- (cyclohexyl) | Scissoring | Medium | |

| ~1250 | C-N (amide) | Amide III Stretch | Medium | Coupled with N-H bend. |

| ~1150 | C-O-C (furan) | Asymmetric Ring Stretch | Strong | Characteristic of the furan ether linkage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of this compound

The electronic absorption properties of this compound are determined by its primary chromophore, the furan-2-carboxamide moiety. This system consists of the furan ring, a π-electron-rich heterocycle, in conjugation with the carbonyl group of the amide linkage. UV-Vis spectroscopy reveals the electronic transitions that occur upon absorption of ultraviolet or visible light.

Electronic Transitions and Chromophore Characterization of this compound

Two main types of electronic transitions are expected for the furan-2-carboxamide chromophore: π→π* and n→π* transitions.

The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands. In this compound, the conjugated system extends over the furan ring and the carbonyl double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. For similar aromatic carbonyl compounds, this intense absorption band typically appears in the shorter wavelength UV region. science-softcon.de

The n→π* transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are lower in energy than π→π* transitions and therefore occur at longer wavelengths. However, n→π* transitions are "forbidden" by symmetry rules, resulting in absorption bands that are significantly weaker in intensity (lower molar absorptivity, ε). This weak band is often observed as a shoulder on the tail of the much stronger π→π* absorption band, typically in the range of 270-300 nm for carbonyl compounds. mdpi.com

The position and intensity of these absorption bands can be influenced by the solvent. Polar solvents can stabilize the ground state and excited states to different extents, often leading to shifts in λmax (solvatochromism). For instance, the n→π* transition typically undergoes a hypsochromic (blue) shift in polar, protic solvents due to stabilization of the non-bonding electrons through hydrogen bonding, which increases the energy required for excitation.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) | Notes |

| π→π | Furan-C=O conjugated system | 240 - 280 | High (>10,000 L mol⁻¹ cm⁻¹) | Intense absorption due to an allowed transition. |

| n→π | Carbonyl group (C=O) | 280 - 320 | Low (<1,000 L mol⁻¹ cm⁻¹) | Weak, symmetry-forbidden transition, may appear as a shoulder. |

Mass Spectrometry and Fragmentation Pathways of this compound

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry for Elemental Composition of this compound and its Derivatives

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₁₁H₁₅NO₂. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a critical first step in structure confirmation, verifying that the correct atoms are present in the correct numbers before further structural analysis is undertaken. researchgate.net It is particularly useful for differentiating the target compound from potential impurities or derivatives that may have formed during synthesis or storage.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is used to establish the connectivity of atoms by analyzing the fragmentation of a selected precursor ion. youtube.com In a typical MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) of this compound is isolated in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. youtube.com

The fragmentation of this compound is expected to be directed by the furan ring and the amide linkage. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the furan ring, leading to the formation of a furanoyl cation (m/z 95) or a cyclohexyl isocyanate radical cation.

Amide Bond Cleavage: Scission of the C-N bond is a common pathway for amides, which would yield the furanoyl cation (m/z 95) and a cyclohexylamine (B46788) radical.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group can undergo fragmentation via loss of neutral alkene fragments (e.g., ethylene, C₂H₄, loss of 28 Da) through retro-Diels-Alder-type reactions or other rearrangements.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the transfer of a hydrogen from the cyclohexyl ring to the carbonyl oxygen followed by cleavage is a possibility. orgchemboulder.com

By mapping the relationships between the precursor ion and its various product ions, a detailed fragmentation mechanism can be constructed, providing conclusive evidence for the proposed structure of this compound.

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₁₁H₁₅NO₂)

| m/z | Proposed Fragment Ion | Plausible Origin |

| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₆H₁₀NO]⁺ | Cleavage of the furan-carbonyl bond |

| 99 | [C₆H₁₃N]⁺˙ | Cyclohexylamine radical cation |

| 95 | [C₅H₃O₂]⁺ | Furanoyl cation (cleavage of C-N amide bond) |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation (loss of H₂O and HCN from M⁺˙) |

| 67 | [C₄H₃O]⁺ | Furan ring fragment |

X-ray Crystallography and Solid-State Architecture of this compound

While specific crystallographic data for this compound is not publicly available, the solid-state architecture can be predicted based on the known behavior of similar molecules, such as other secondary amides and carboxamide derivatives. X-ray crystallography would provide definitive information on bond lengths, bond angles, torsion angles, and the three-dimensional packing of molecules in a single crystal.

The solid-state structure of this compound would be heavily influenced by intermolecular hydrogen bonding. The secondary amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). It is highly probable that these groups would engage in intermolecular N-H···O=C hydrogen bonds, which are a dominant interaction in the crystal structures of amides. These interactions typically lead to the formation of one-dimensional infinite chains or catemers, where molecules are linked head-to-tail. Alternatively, cyclic dimers could form, although this is more common for primary amides.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry of this compound

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule in the solid state.

For a compound like this compound, a successful SC-XRD analysis would yield a detailed structural model. This would allow for the precise measurement of the geometric parameters of the furan ring, the amide linkage, and the cyclohexyl group. Key parameters of interest would include the planarity of the furan-carboxamide moiety and the conformation of the cyclohexyl ring (typically a chair conformation).

Although specific crystallographic data for this compound are not present in the public domain, the general procedure for such an analysis would involve growing a single crystal of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

Based on studies of similar furan-2-carboxamide derivatives, it is anticipated that the amide group would exhibit a degree of planarity due to resonance, and the relative orientation of the furan and cyclohexyl rings would be a key conformational feature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs in this compound

The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong N-H···O=C hydrogen bonds, which are a common and dominant feature in the crystal structures of amides. These interactions can lead to the formation of various motifs, such as chains or dimers.

Additionally, weaker C-H···O and C-H···π interactions may also play a significant role in the crystal packing. The oxygen atom of the furan ring and the carbonyl oxygen can act as acceptors for hydrogen bonds from the C-H groups of the cyclohexyl and furan rings. The electron-rich furan ring itself can participate in C-H···π interactions.

A complete analysis, once crystallographic data is available, would involve identifying all significant intermolecular contacts and analyzing the resulting packing motifs. This provides insight into the stability of the crystal lattice.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is of particular importance in the pharmaceutical industry. For this compound, no studies on polymorphism have been reported in the literature. An investigation into its polymorphic behavior would typically involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second molecule (a "coformer") in a stoichiometric ratio within the same crystal lattice. This is often done to modify the physicochemical properties of a substance. The interactions holding the co-crystal together are typically non-covalent, with hydrogen bonding being a primary tool in co-crystal design.

For this compound, with its hydrogen bond donor and acceptor sites, co-crystallization with suitable coformers (e.g., carboxylic acids, other amides) could be a viable strategy for creating new solid forms with potentially altered properties. However, there are currently no published reports of co-crystallization studies involving this specific compound.

Computational and Theoretical Investigations of N Cyclohexylfuran 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab initio) on N-cyclohexylfuran-2-carboxamide

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. However, no specific studies applying these methods to this compound have been identified.

Electronic Structure and Molecular Orbitals of this compound

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, is not available in the reviewed literature. Such studies would provide insights into the molecule's reactivity, electronic transitions, and potential for use in various applications.

Prediction of Spectroscopic Parameters for this compound (NMR, IR, UV-Vis)

While a patent document mentions an experimental Infrared (IR) spectrum with peaks at 3258.0 cm⁻¹ (N-H) and 2933.3 cm⁻¹ (C-H), there are no published computational studies that predict or analyze the Nuclear Magnetic Resonance (NMR), IR, or Ultraviolet-Visible (UV-Vis) spectra of this compound. Theoretical predictions are crucial for corroborating experimental findings and for the complete assignment of spectral features.

Conformational Analysis and Energy Landscapes of this compound

The conformational landscape of this compound, which would describe the relative energies of its different spatial arrangements, has not been computationally explored in published research. This type of analysis is essential for understanding the molecule's flexibility and its preferred shapes, which influence its physical and biological properties.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. No MD simulation studies specifically targeting this compound were found.

Conformational Dynamics of this compound in Solution

There is no available research on the conformational dynamics of this compound in solution. Such simulations would elucidate how the solvent affects the molecule's shape and flexibility over time.

Interactions of this compound with Material Surfaces or Non-Biological Receptors

Investigations into the interactions of this compound with material surfaces or any non-biological receptors have not been reported in the scientific literature. These studies would be valuable for applications in materials science and sensor technology.

Reaction Mechanism Modeling for this compound Transformations

Studies on other furan (B31954) carboxamides have explored their photochemical degradation pathways, identifying the roles of singlet oxygen and triplet chromophoric dissolved organic matter. acs.org These investigations suggest that the furan ring and the anilide group can act as distinct reactive centers, a concept that could potentially be extended to model the transformation of this compound under similar conditions. However, without dedicated studies, such extensions remain speculative.

Transition State Analysis and Energy Barriers for this compound Reactions

A critical component of understanding any chemical reaction is the characterization of its transition states and the associated energy barriers, which govern the reaction kinetics. researchgate.netnih.gov For this compound, there is no specific data in the scientific literature that provides a transition state analysis or quantifies the energy barriers for its reactions, be it its formation, degradation, or further functionalization.

Theoretical studies on the mechanism of amide bond formation, in general, have provided valuable insights. nih.govresearchgate.net These studies often employ density functional theory (DFT) to calculate the energy profiles of reaction pathways, identifying the transition states for the nucleophilic attack of the amine on the activated carboxylic acid derivative. The energy barriers in these reactions are influenced by factors such as the nature of the coupling reagents, solvents, and the electronic properties of the substrates. umich.edunih.gov In the context of this compound, one could hypothesize the transition states involved in its synthesis, but this would require dedicated computational experiments to be validated.

Reaction Pathway Prediction for this compound Derivatives

The prediction of reaction pathways is a powerful application of computational chemistry that can guide synthetic efforts and help in understanding the stability and potential transformations of a molecule. caltech.edumdpi.com For derivatives of this compound, there are no specific computational studies that predict their reaction pathways.

However, related research on other furan-2-carboxamides offers some clues. For instance, molecular docking studies, a form of computational investigation, have been used to predict the binding modes of furan-2-carboxamide derivatives to biological targets, which can be a starting point for understanding their structure-activity relationships. researchgate.netnih.gov Furthermore, studies on the C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides demonstrate how computational insights can complement synthetic strategies for creating complex derivatives. mdpi.com

Predicting the reaction pathways for this compound derivatives would involve considering various potential reactions, such as electrophilic substitution on the furan ring, reactions at the amide bond, or transformations involving the cyclohexyl moiety. Each of these potential pathways would need to be modeled computationally to determine their feasibility and to identify the most likely products under different reaction conditions.

Mechanistic Studies of Chemical Reactions Involving N Cyclohexylfuran 2 Carboxamide

Reaction Kinetics and Thermodynamic Parameters of N-cyclohexylfuran-2-carboxamide Reactions

There is a lack of specific experimental data on the reaction kinetics and thermodynamic parameters for reactions involving this compound. To understand the reactivity and stability of this compound, dedicated studies would be required to determine key parameters such as rate constants, activation energies, and enthalpies and entropies of reaction. Such data is crucial for optimizing reaction conditions for its synthesis and subsequent chemical transformations.

Table 1: Hypothetical Data Table for Kinetic and Thermodynamic Parameters

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) |

| Amide Formation | Data not available | Data not available | Data not available | Data not available |

| Furan (B31954) Ring Opening | Data not available | Data not available | Data not available | Data not available |

| Catalytic Hydrogenation | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Elucidation of Reaction Intermediates in this compound Chemistry

The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. For this compound, no specific studies detailing the isolation or spectroscopic observation of intermediates in its formation or subsequent reactions have been published. For instance, in its synthesis from furoyl chloride and cyclohexylamine (B46788), one would hypothesize the formation of a tetrahedral intermediate, but experimental evidence for this specific substrate is not available.

Catalytic Activity and Selectivity of this compound Derivatives

The potential of this compound derivatives as catalysts has not been explored in the available literature. While the furan and amide moieties can, in principle, be modified to create ligands for metal-based catalysts or to act as organocatalysts, no such derivatives or their applications in catalysis have been reported. Research in this area would be necessary to determine if derivatives of this compound could offer any advantages in terms of catalytic activity or selectivity for specific chemical transformations.

Advanced Applications of N Cyclohexylfuran 2 Carboxamide in Materials Science and Organic Synthesis

N-cyclohexylfuran-2-carboxamide as a Key Synthetic Building Block

The inherent reactivity of the furan (B31954) ring and the functional handle of the amide group make this compound a valuable precursor in the construction of more elaborate molecules.

Role in Complex Heterocyclic Synthesis

The furan moiety within this compound can participate in a variety of cycloaddition reactions, a cornerstone of complex heterocyclic synthesis. The electron-rich nature of the furan ring allows it to act as a diene in Diels-Alder reactions, enabling the construction of intricate polycyclic systems. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of the furan-2-carboxamide scaffold is well-established. For instance, the condensation of furan-2-carboxaldehydes with active methylene (B1212753) compounds is a known route to various heterocyclic systems. researchgate.net This suggests the potential for this compound to be chemically modified to introduce a reactive aldehyde group, thereby opening pathways to a diverse range of fused and spirocyclic heterocyclic compounds.

Furthermore, the amide functionality can be utilized as a directing group or a point of further chemical modification. The synthesis of a diverse library of furan-2-carboxamides has been demonstrated, showcasing the versatility of the amide bond formation in creating a wide array of substituted furan derivatives. nih.gov This modularity allows for the introduction of various functional groups, which can then participate in subsequent cyclization reactions to form complex heterocyclic architectures.

Utility in Multi-Component Reactions for Novel Chemical Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not prominently reported, the furan scaffold itself is a viable component in such transformations. For example, multicomponent approaches have been developed for the synthesis of highly functionalized furans. nih.govnanomaterchem.com

The potential utility of this compound in MCRs lies in its bifunctional nature. The furan ring could act as one of the reactive components, while the amide nitrogen, after potential modification, could serve as another. This could lead to the one-pot synthesis of novel, highly substituted heterocyclic structures incorporating the cyclohexylamide moiety. The development of new MCRs is an active area of research, and the unique combination of a furan and a secondary amide in this compound makes it an interesting candidate for exploration in this field.

This compound in Ligand Design for Catalysis

The search for efficient and selective catalysts is a major driver in chemical research. The structural motifs present in this compound make it an intriguing scaffold for the development of novel ligands for transition metal catalysis.

Design and Synthesis of this compound-Based Ligands for Transition Metal Catalysis

The furan ring and the amide group in this compound offer potential coordination sites for transition metals. The oxygen atom of the furan ring and the carbonyl oxygen of the amide can act as Lewis basic sites, while the nitrogen atom of the amide can also participate in coordination. By introducing additional donor atoms through modification of the furan or cyclohexyl rings, multidentate ligands can be designed.

The synthesis of such ligands would typically involve the functionalization of the this compound backbone. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govnih.gov N-(4-bromophenyl)furan-2-carboxamide has been successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize a range of N-(4-arylphenyl)furan-2-carboxamides, demonstrating the feasibility of modifying the N-aryl substituent. researchgate.netmdpi.com A similar strategy could be employed to introduce phosphine, amine, or other coordinating groups onto the cyclohexyl ring of this compound, thereby creating novel ligand architectures. The synthesis of furan-containing Hoveyda-type complexes for olefin metathesis reactions further highlights the potential of furan derivatives in ligand design. semanticscholar.org

| Ligand Design Strategy | Potential Coordinating Atoms | Targeted Catalytic Reactions |

| Functionalization of the cyclohexyl ring | N, P, O, S | Cross-coupling, hydrogenation, hydroformylation |

| Modification of the furan ring | C, O | C-H activation, cycloadditions |

| Introduction of a chelating arm on the amide nitrogen | N, O | Polymerization, oxidation |

Table 1: Potential Strategies for Designing this compound-Based Ligands. This table outlines hypothetical strategies for modifying this compound to create new ligands for various catalytic applications.

Performance Evaluation of this compound Ligands in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. The cyclohexyl group in this compound provides a scaffold for introducing chirality. Chiral cyclohexylamines are well-established chiral auxiliaries and synthons. By using an enantiomerically pure cyclohexylamine (B46788) in the synthesis of this compound, a chiral ligand can be prepared.

The performance of such chiral ligands would need to be evaluated in various asymmetric catalytic reactions, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The key metrics for evaluation would be the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity, and the turnover number (TON) or turnover frequency (TOF), which indicate the catalyst's activity and efficiency. While no specific data for this compound-based ligands in asymmetric catalysis is currently available, the development of chiral metallacyclophanes for asymmetric catalysis demonstrates the potential of rigid, well-defined structures in achieving high enantioselectivity. nih.gov

This compound in Advanced Materials Chemistry

The unique combination of a rigid furan ring and a flexible cyclohexyl group, along with the hydrogen-bonding capability of the amide group, makes this compound an interesting building block for advanced materials.

The furan ring itself is a bio-based platform chemical that can be used to create a variety of polymers. The amide functionality in this compound provides a site for polymerization, potentially leading to the formation of novel polyamides or other polymers with unique thermal and mechanical properties. The incorporation of the bulky cyclohexyl group could influence the polymer's morphology and properties, such as its glass transition temperature and solubility.

Furthermore, furan-2-carboxamide derivatives have been investigated for their potential in functional materials. For instance, some derivatives have shown aggregation-induced emission (AIE) properties, where the molecules become highly fluorescent in an aggregated state. researchgate.net This phenomenon is of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. While specific studies on this compound in this context are yet to be reported, the structural similarities to known AIE-active molecules suggest that it could be a promising candidate for the development of new functional materials. The potential for these molecules to be used as photoinitiators in polymer chemistry has also been noted for similar structures. smolecule.com

| Material Type | Potential Role of this compound | Potential Applications |

| Polyamides | Monomer unit | High-performance plastics, fibers |

| Functional Polymers | Side-chain functionalization | Drug delivery, sensors |

| Organic Electronics | Component of emissive or charge-transporting layers | OLEDs, organic photovoltaics |

| Supramolecular Gels | Gelator molecule | Drug release, tissue engineering |

Table 2: Potential Applications of this compound in Advanced Materials. This table summarizes the hypothetical roles and applications of this compound in the development of various advanced materials.

Incorporation of this compound into Functional Polymers

The furan moiety within this compound serves as a versatile chemical handle for its incorporation into polymer chains. The primary mechanism for this is the Diels-Alder reaction, a powerful and reversible cycloaddition reaction between a conjugated diene (the furan ring) and a dienophile (commonly a maleimide (B117702) derivative). This reaction can be employed to synthesize polymers with unique, thermally responsive properties.

Polymers can be designed where this compound or a derivative acts as a monomer or a cross-linking agent. For instance, a bismaleimide (B1667444) could react with a difunctionalized furan derivative to create a linear polymer. Alternatively, this compound could be grafted onto an existing polymer backbone containing maleimide groups. The presence of the cyclohexyl group would be expected to influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength, by introducing steric bulk and enhancing hydrophobicity.

The synthesis of such polymers would likely involve solution polymerization techniques, where the furan-containing monomer and a suitable comonomer with a dienophile are reacted in an appropriate solvent. The reaction conditions, including temperature and concentration, would be critical in controlling the molecular weight and polydispersity of the resulting polymer.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Monomers/Reactants | Key Bonding | Potential Properties |

| Linear Thermoplastic | Difunctional furan derivative, Bismaleimide | Diels-Alder Adduct | Processability, Thermal Remendability |

| Cross-linked Thermoset | This compound derivative, Poly(maleimide) resin | Covalent Cross-links | High Strength, Solvent Resistance |

| Graft Copolymer | Polymer with maleimide side chains, this compound | Grafting-to Reaction | Modified Surface Properties, Compatibilization |

Detailed research findings on polymers specifically incorporating this compound are not extensively documented in publicly available literature. However, extensive research on analogous furan-based polymers provides a strong basis for predicting their behavior. The key feature of these polymers is the thermal reversibility of the Diels-Alder linkage. Upon heating, a retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the material to flow or be remolded. Upon cooling, the Diels-Alder reaction proceeds again, reforming the network structure. This characteristic is central to the development of self-healing materials.

Supramolecular Assemblies and Self-Healing Materials Involving this compound

The molecular structure of this compound is conducive to the formation of ordered supramolecular assemblies through non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to the design of self-healing materials.

The amide group in this compound is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. In the solid state or in concentrated solutions, these molecules can self-assemble into well-defined structures, such as chains or sheets, stabilized by intermolecular hydrogen bonds. Research on similar furan and thiophene (B33073) carboxamides has shown that hydrogen bonding plays a crucial role in stabilizing their crystal structures. bris.ac.uk

The furan ring, being an aromatic system, can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The cyclohexyl group, while primarily contributing to steric bulk, can also engage in weak van der Waals interactions.

The combination of reversible covalent bonds (Diels-Alder) and dynamic non-covalent interactions (hydrogen bonds) offers a powerful strategy for creating robust self-healing materials. In such a system, the Diels-Alder reaction provides the primary network structure, giving the material its mechanical integrity. If the material is fractured, heating can induce the retro-Diels-Alder reaction, breaking the covalent cross-links at the crack interface. Simultaneously, the increased molecular mobility allows the hydrogen bonds to break and reform, facilitating the interdiffusion of polymer chains across the damaged area. Upon cooling, the Diels-Alder reaction occurs, re-establishing the covalent bonds and healing the crack.

The efficiency of self-healing in such a polymer system would depend on several factors, including the temperature at which the retro-Diels-Alder reaction occurs, the density of both the covalent and non-covalent cross-links, and the mobility of the polymer chains. The presence of the bulky cyclohexyl group on the this compound moiety could influence the packing of the polymer chains and, consequently, the healing efficiency.

Table 2: Interactions Driving Supramolecular Assembly and Self-Healing

| Interaction Type | Participating Groups in this compound | Role in Material Properties |

| Covalent (Diels-Alder) | Furan Ring | Primary Network Formation, Thermal Reversibility |

| Non-Covalent (Hydrogen Bonding) | Amide (N-H and C=O) | Supramolecular Assembly, Healing Assistance |

| Non-Covalent (π-π Stacking) | Furan Ring | Stabilization of Assemblies |

| Non-Covalent (van der Waals) | Cyclohexyl Group, Alkyl Chains | Chain Packing, Hydrophobicity |

While the direct application of this compound in commercially available self-healing materials is not yet reported, the principles governing furan-based reversible polymers are well-established. researchgate.netmdpi.comnih.govnih.gov The synthesis of this compound itself is achievable through established synthetic routes, such as the reaction of furan-2-carboxamide with iodocyclohexane. caltech.edu This accessibility, combined with its promising molecular features, makes it a strong candidate for future research and development in the field of smart and healable materials.

Advanced Analytical Methodologies for Research and Characterization of N Cyclohexylfuran 2 Carboxamide

Chromatographic Techniques for Purity and Reaction Monitoring of N-cyclohexylfuran-2-carboxamide (e.g., GC, HPLC, SFC)

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for monitoring the progress of its synthesis. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography (GC) , while suitable for volatile and thermally stable compounds, may have limited application for this compound due to its relatively high molecular weight and the potential for thermal degradation of the amide bond at high temperatures. However, if the compound exhibits sufficient volatility and stability, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide rapid and high-resolution separation for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a more versatile and widely used technique for the analysis of compounds like this compound. nih.gov It allows for separation based on the compound's polarity. Both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC) is the most common mode. A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ceon.rs This method is ideal for purity determination and reaction monitoring.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol). ceon.rs This can be an alternative for specific separation challenges.

The synthesis of various furan-2-carboxamides often involves purification by flash column chromatography, a preparative form of liquid chromatography, indicating the suitability of this technique for separating such compounds. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both GC and HPLC. ceon.rsnih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. ceon.rs SFC offers several advantages, including high efficiency, rapid analysis, and reduced consumption of organic solvents. nih.gov This technique is particularly well-suited for the separation of chiral compounds and can be applied to a wide range of polar and non-polar analytes. nih.govresearchgate.net Given the structural features of this compound, SFC would be an excellent choice for both purity analysis and potential chiral separations if a chiral center were present.

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| GC | 5% Phenyl Polysiloxane | Helium | MS, FID | Purity (if volatile/stable) |

| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water Gradient | UV (254 nm) | Purity, Reaction Monitoring |

| NP-HPLC | Silica (5 µm, 4.6 x 250 mm) | Hexane/Isopropanol | UV (254 nm) | Isomer Separation |

| SFC | Diol, 2-Ethylpyridine | CO₂/Methanol | UV, MS | Purity, Chiral Separation |

Capillary Electrophoresis for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate approach. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

While specific applications of CE for this compound are not widely documented, the technique is well-suited for the analysis of small neutral molecules and can offer advantages in terms of efficiency, speed, and minimal sample and reagent consumption.

Table 2: Potential Capillary Electrophoresis Conditions for this compound

| Parameter | Condition |

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Buffer | 25 mM Borate buffer (pH 9.2) with 50 mM Sodium Dodecyl Sulfate (SDS) |

| Voltage | 20-30 kV |

| Detection | UV (e.g., 214 nm or 254 nm) |

| Application | Purity analysis, separation from charged impurities |

Electrochemical Characterization of this compound and its Derivatives

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The furan (B31954) ring is known to be electrochemically active and can undergo oxidation at a suitable potential. The presence of the electron-withdrawing carboxamide group and the nature of the N-substituent (cyclohexyl) will influence the oxidation potential.

By scanning the potential of a working electrode in a solution containing the compound, a voltammogram can be obtained, revealing the potentials at which oxidation or reduction occurs. This information is useful for:

Understanding the electronic properties of the molecule.

Developing electrochemical sensors.

Investigating potential metabolic pathways involving electron transfer.

Comparing the electrochemical behavior of different derivatives.

The specific electrochemical characteristics would need to be determined experimentally. A typical setup would involve a three-electrode system (working, reference, and counter electrodes) in a suitable organic solvent with a supporting electrolyte.

Table 3: Hypothetical Electrochemical Data for this compound

| Technique | Parameter | Observation | Interpretation |

| Cyclic Voltammetry | Oxidation Scan | Irreversible anodic peak | Oxidation of the furan ring |

| Cyclic Voltammetry | Reduction Scan | No cathodic peak in typical potential window | Amide and furan are difficult to reduce |

Future Research Directions and Emerging Paradigms for N Cyclohexylfuran 2 Carboxamide Studies

Integration of Artificial Intelligence and Machine Learning in N-cyclohexylfuran-2-carboxamide Research

Key applications include:

De Novo Design and Lead Optimization: Generative AI models can design novel analogues of this compound from scratch, exploring a vast chemical space to identify molecules with potentially enhanced biological activity or improved physicochemical properties. nih.gov ML algorithms can analyze structure-activity relationships (SAR) from existing data on furan (B31954) carboxamides to predict the efficacy and potential toxicity of new derivatives, guiding medicinal chemistry efforts more efficiently. nih.gov

Property Prediction: Deep learning models can be trained to approximate solutions to the Schrödinger equation, allowing for the rapid and accurate prediction of quantum mechanical properties. digitellinc.com This enables high-throughput screening of virtual libraries of this compound derivatives to forecast their absorption, distribution, metabolism, and excretion (ADME/T) profiles, reducing the reliance on costly and time-consuming experimental assays. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its derivatives. digitellinc.com By analyzing published chemical reactions, these programs can identify optimal reaction conditions, suggest alternative starting materials, and even estimate reaction yields, thereby streamlining the synthetic process. digitellinc.com

Active Learning for Data Generation: In areas where experimental data is sparse, active learning, a subfield of ML, can be employed. This approach uses the disagreement within an ensemble of ML models to intelligently select the most informative experiments to perform next, maximizing the knowledge gained from each synthesis and assay. acs.org

The integration of these computational tools promises to significantly reduce the time and financial investment required for discovery, shifting the focus from trial-and-error methods to a more rational, data-driven approach. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel this compound derivatives with optimized target affinity and selectivity. nih.govdigitellinc.com |